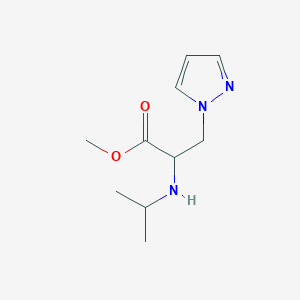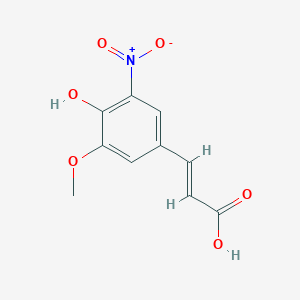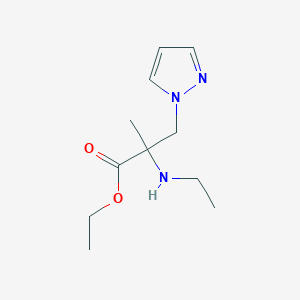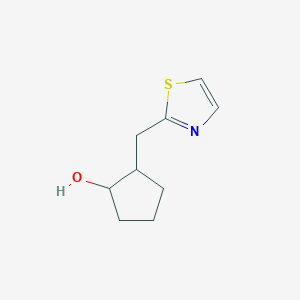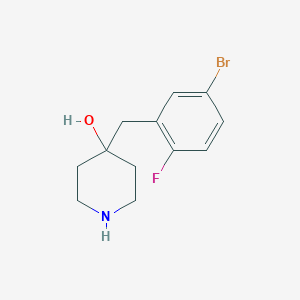
1-(5-Bromo-2-pyridinyl)-3-hydroxycyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound that features a brominated pyridine ring attached to a cyclobutane carboxylic acid moiety with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the bromination of a pyridine precursor followed by cyclization and functional group modifications. One common method involves the metalation of a methylpyridine precursor, followed by bromination and subsequent cyclization to form the cyclobutane ring . The reaction conditions often include the use of strong bases and metal catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow metalation and bromination techniques have been reported to be effective for the large-scale synthesis of similar compounds . These methods offer advantages such as improved reaction control, scalability, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the bromine atom can result in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl and carboxylic acid groups may also play a role in binding to biological molecules, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-bromopyridin-2-yl)-2-methylpropan-2-ol: This compound features a similar brominated pyridine ring but with a different functional group attached to the cyclobutane ring.
5-bromopyrimidine: Another brominated heterocyclic compound with different structural properties and applications.
Uniqueness
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its combination of a brominated pyridine ring and a cyclobutane carboxylic acid moiety with a hydroxyl group
Propiedades
Fórmula molecular |
C10H10BrNO3 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-6-1-2-8(12-5-6)10(9(14)15)3-7(13)4-10/h1-2,5,7,13H,3-4H2,(H,14,15) |
Clave InChI |
DTINAJSEMCZWLT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C2=NC=C(C=C2)Br)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


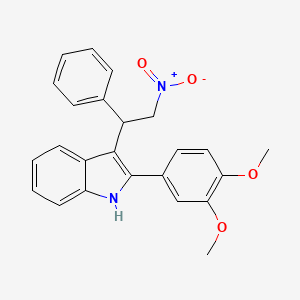
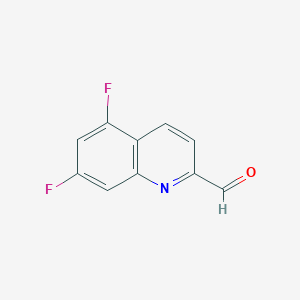
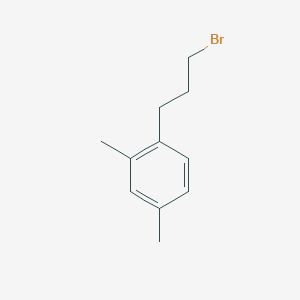
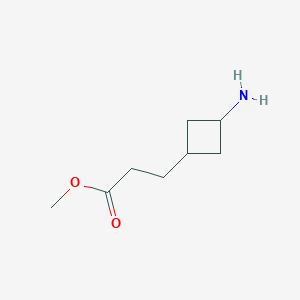
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
